molecular formula C8H7BrF2O B8703199 1-(2-Bromoethoxy)-2,3-difluorobenzene CAS No. 426843-00-7

1-(2-Bromoethoxy)-2,3-difluorobenzene

Cat. No.: B8703199
CAS No.: 426843-00-7
M. Wt: 237.04 g/mol
InChI Key: AUSYOIWBSUAQFJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2,3-difluorobenzene is a halogenated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 2-bromoethoxy group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromoethoxy moiety serves as a reactive handle for further functionalization, while the fluorine atoms enhance its electronic and steric properties, influencing reactivity and binding interactions .

Properties

CAS No.

426843-00-7

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-(2-bromoethoxy)-2,3-difluorobenzene

InChI

InChI=1S/C8H7BrF2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2

InChI Key

AUSYOIWBSUAQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to the following analogues (similarity scores provided in ):

1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91)
  • Structure : Differs by a methoxy group at the 4-position instead of bromoethoxy.
  • The absence of an ethoxy spacer alters steric bulk and electronic effects.
  • Synthesis : Prepared via demethylation using BBr₃ (similar to ), yielding high-purity products through controlled reaction conditions .
1-Bromo-4-ethoxy-2,3-difluorobenzene (Similarity: 0.88)
  • Structure : Ethoxy group replaces bromoethoxy at the 4-position.
  • Impact : Ethoxy is less reactive than bromoethoxy, limiting utility in cross-coupling reactions. Molecular weight (237.04 g/mol) is lower than the target compound (271.49 g/mol) due to the absence of bromine .
  • Applications : Used in synthesizing liquid crystals and surfactants, where reduced reactivity is advantageous .
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS: 175203-19-7)
  • Structure : Chloroethoxy substituent at the 2-position and fluorines at 3,5-positions.
  • Impact : Chlorine’s electronegativity increases polarity compared to bromine, altering solubility and reactivity. The 3,5-difluoro pattern may enhance symmetry in crystal packing .
  • Physicochemical Properties : Higher molecular weight (271.49 g/mol) due to chlorine .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) LD₅₀ (Oral)
1-(2-Bromoethoxy)-2,3-difluorobenzene C₈H₆BrF₂O 237.04* 2,3-F; 1-BrOCH₂CH₂ Not reported >2,000 mg/kg
1-Bromo-4-ethoxy-2,3-difluorobenzene C₈H₇BrF₂O 237.04 2,3-F; 4-EtO Not reported >2,000 mg/kg
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene C₈H₆BrClF₂O 271.49 3,5-F; 2-ClOCH₂CH₂ Not reported Not reported
1-(3-Bromopropyl)-2,3-difluorobenzene C₉H₉BrF₂ 235.07 2,3-F; 1-BrCH₂CH₂CH₂ Not reported Not reported

*Calculated from molecular formula; exact value may vary.

Key Observations :

  • Halogen type (Br vs. Cl) significantly affects molecular weight and reactivity.
  • Fluorine positioning (2,3 vs. 3,5) influences electronic effects and intermolecular interactions.
  • Bromoethoxy derivatives exhibit higher acute toxicity thresholds (LD₅₀ >2,000 mg/kg), suggesting low immediate hazard .

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